molecular formula C17H16N2O5S2 B2792859 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-66-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2792859
CAS RN: 896352-66-2
M. Wt: 392.44
InChI Key: GMIIFVRLPKHDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMXAA, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DMXAA was first synthesized in the late 1990s, and since then, several studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is not fully understood, but it is believed to involve the activation of the innate immune system. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer cells. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response to cancer cells. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to have a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved pharmacological properties. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to have potent anti-tumor activity in preclinical studies, which makes it a promising candidate for further development as an anti-cancer agent. However, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has several limitations as a research tool. It has a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to have toxic effects at high doses, which can limit its use in preclinical studies.

Future Directions

There are several future directions for research on N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. One area of research is the development of analogs with improved pharmacological properties, such as longer half-life and reduced toxicity. Another area of research is the combination of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide with other anti-cancer agents to improve its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-methylsulfonylbenzoic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2-aminobenzenethiol to yield the thioester intermediate. The thioester intermediate is then cyclized to form the benzothiazole ring, followed by methoxylation at the 4 and 7 positions to yield N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its potential anti-cancer properties. Several preclinical studies have demonstrated that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has potent anti-tumor activity against a wide range of cancer types, including lung, breast, colon, and prostate cancers. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to induce tumor necrosis and inhibit angiogenesis, which are key mechanisms involved in cancer growth and metastasis.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-12-8-9-13(24-2)15-14(12)18-17(25-15)19-16(20)10-4-6-11(7-5-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIIFVRLPKHDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.